2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route often includes the following steps:
Formation of the Indole Nucleus: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated indole is coupled with an appropriate amine or amide to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in modulating biological pathways and has been studied for its effects on cellular processes.
Medicine: Research has indicated potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-16(28)25-19-5-3-6-20-17(19)9-13-27(20)15-23(29)24-11-14-26-12-10-18-21(26)7-4-8-22(18)30-2/h3-10,12-13H,11,14-15H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
QUHGKVSJHBLERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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